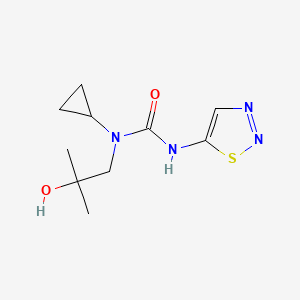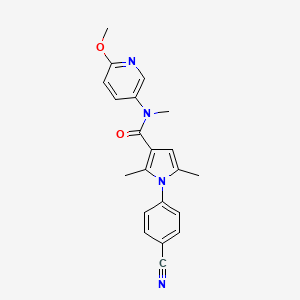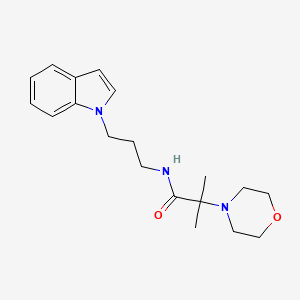
1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of urea and contains a thiadiazolyl group, which makes it an interesting molecule to study.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea is not fully understood, but some studies suggest that it may inhibit the activity of enzymes involved in cancer cell growth. Additionally, this compound has been shown to affect the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects:
Studies have reported that 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea has both biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In plants, this compound has been shown to affect root and shoot growth, as well as increase chlorophyll content.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea in lab experiments is its potential as a building block for the synthesis of new materials with unique properties. Additionally, this compound has shown promising results as an anti-cancer agent and plant growth regulator. One limitation of using this compound in lab experiments is its low yield in the synthesis method, which can make it difficult to obtain large quantities for experimentation.
Direcciones Futuras
There are several future directions for the study of 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea. One direction is the further exploration of its potential as an anti-cancer agent, with studies focusing on its mechanism of action and potential as a therapeutic agent. Another direction is the study of its potential as a plant growth regulator, with studies focusing on its effects on different crops and its potential as a sustainable agriculture solution. Additionally, the synthesis of new materials using 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea as a building block could lead to the development of new materials with unique properties for various applications.
Métodos De Síntesis
The synthesis of 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea involves the reaction of 2-hydroxy-2-methylpropanenitrile with cyclopropylamine, followed by the reaction of the resulting compound with thiocarbonyldiimidazole and subsequent hydrolysis. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies reporting its ability to inhibit the growth of cancer cells. In agriculture, 1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea has been studied for its potential as a plant growth regulator, with some studies reporting its ability to increase crop yield. In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
1-cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-10(2,16)6-14(7-3-4-7)9(15)12-8-5-11-13-17-8/h5,7,16H,3-4,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPQJYWFVIJJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C1CC1)C(=O)NC2=CN=NS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1-(2-hydroxy-2-methylpropyl)-3-(thiadiazol-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(6-Azaspiro[3.4]octan-6-yl)ethyl]-5-nitropyridin-2-one](/img/structure/B7682928.png)
![[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]-(2-sulfanylidene-1H-pyridin-3-yl)methanone](/img/structure/B7682933.png)

![2-(3,4-difluorophenyl)-N-[4-(1-methylimidazole-2-carbonyl)phenyl]-2-oxoacetamide](/img/structure/B7682947.png)
![3-[2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7682951.png)
![1-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methylamino]cyclohexyl]pyrrolidine-2,5-dione](/img/structure/B7682959.png)
![N-[3-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]acetamide](/img/structure/B7682970.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3,6-difluoro-2-methoxybenzamide](/img/structure/B7682973.png)
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide](/img/structure/B7682982.png)


![1-[3-(1,3-Dioxolan-2-ylmethoxy)thiophen-2-yl]ethanone](/img/structure/B7682995.png)

![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate](/img/structure/B7683014.png)